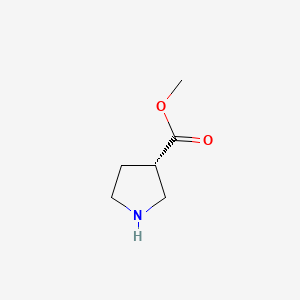

(S)-Methyl pyrrolidine-3-carboxylate

Vue d'ensemble

Description

(S)-Methyl pyrrolidine-3-carboxylate is a chiral compound with the molecular formula C6H11NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-Methyl pyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methyl formate, followed by chiral separation to obtain the desired enantiomer . The reaction typically requires an inert atmosphere and room temperature conditions to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced separation techniques to efficiently produce the compound on a commercial scale.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Overview

Chemical Structure and Properties

- Molecular Formula : C6H11NO2

- Chirality : (S)-Methyl pyrrolidine-3-carboxylate is a chiral compound, which enhances its utility in asymmetric synthesis and catalysis.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in:

- Enantioselective Reactions : The compound is employed as a catalyst in anti-Mannich-type reactions, enhancing the selectivity of reactions involving aldehydes and imines .

- Aldol Reactions : It has been shown to efficiently catalyze aldol reactions between ketones and aldehydes, demonstrating its versatility as a synthetic intermediate .

Biological Applications

The compound plays a role in biochemical research:

- Enzyme Mechanism Studies : It is used as a substrate in assays to investigate enzyme mechanisms, particularly those involving chiral environments.

- Pharmaceutical Development : Its derivatives are explored for their potential as drug candidates due to their biological activity related to chirality, which can significantly affect pharmacodynamics and pharmacokinetics .

Catalysis

This compound is noted for its catalytic properties:

- Organocatalysis : It has been identified as an effective organocatalyst in various reactions, promoting cleaner and more sustainable synthetic pathways .

- Chiral Catalysts : The compound's chirality allows it to facilitate reactions that require specific stereochemical outcomes, making it valuable in the synthesis of chiral drugs .

Case Studies

- Enantioselective Anti-Mannich Reactions : Research demonstrated that this compound significantly improved the enantioselectivity of reactions involving aldehydes and alpha-imino esters. This enhancement was attributed to the unique steric and electronic properties of the compound .

- Catalytic Efficiency Compared to L-Proline : A study comparing this compound with L-Proline indicated that the former exhibited superior solubility and reactivity in certain organic transformations, making it a more efficient catalyst under specific conditions .

Mécanisme D'action

The mechanism of action of (S)-Methyl pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolizines: These compounds share the pyrrolidine ring structure but have additional fused rings, leading to different biological activities.

Pyrrolidine-2-one: This derivative has a carbonyl group at the second position, altering its reactivity and applications.

Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them useful in different synthetic and medicinal contexts.

Uniqueness

(S)-Methyl pyrrolidine-3-carboxylate is unique due to its chiral nature and specific functional groups, which confer distinct reactivity and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Activité Biologique

(S)-Methyl pyrrolidine-3-carboxylate, a chiral compound with the molecular formula CHNO, is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound exhibits various biological activities, making it significant in both medicinal chemistry and biochemical research.

This compound can be synthesized through several methods, including the reaction of pyrrolidine with methyl formate followed by chiral separation to isolate the desired enantiomer. In industrial settings, optimized reaction conditions are employed to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It can act as a ligand for various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact pathways and targets depend on the context of its application.

Biological Applications

1. Enzyme Mechanisms:

this compound is utilized in studies of enzyme mechanisms, serving as a substrate in biochemical assays. Its structural properties allow researchers to investigate the interactions between enzymes and substrates effectively .

2. Drug Development:

The compound's unique chiral nature makes it valuable in drug design. It has been reported that modifications of the pyrrolidine ring can lead to increased selectivity for specific biological targets, enhancing therapeutic efficacy .

3. Anticancer Activity:

Research indicates that derivatives of pyrrolidine, including this compound, exhibit potential anticancer properties. For instance, certain modifications have demonstrated nanomolar activity against specific kinases involved in cancer progression, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure Type | Notable Biological Activity |

|---|---|---|

| Pyrrolizines | Fused ring structure | Varied biological activities due to additional rings |

| Pyrrolidine-2-one | Carbonyl group at C2 | Altered reactivity and applications |

| Pyrrolidine-2,5-diones | Two carbonyl groups | Useful in synthetic and medicinal contexts |

This table illustrates how this compound's chiral nature and specific functional groups contribute to its distinct reactivity and biological properties compared to other derivatives.

Case Studies

Several studies have highlighted the biological activities associated with this compound:

Case Study 1: Inhibition of Kinases

A study demonstrated that hydroxyl-functionalized derivatives of pyrrolidine showed selectivity for casein kinase 1 (CK1), with IC values in the low micromolar range. This suggests that structural modifications can significantly enhance target selectivity and potency .

Case Study 2: Antagonistic Activity

Another investigation focused on the estrogen receptor (ER) antagonistic properties of modified pyrrolidines. The enantiomers exhibited differing activities; for example, (R)-methylpyrrolidine displayed potent antagonism while its (S) counterpart showed reduced efficacy. This highlights the importance of stereochemistry in determining biological activity .

Propriétés

IUPAC Name |

methyl (3S)-pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWWZOKQKXPVIV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363770 | |

| Record name | (S)-METHYL PYRROLIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216311-60-3 | |

| Record name | (S)-METHYL PYRROLIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.